Z-D-Lys(boc)-osu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

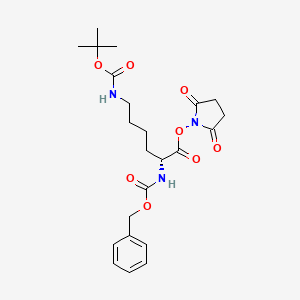

Z-D-Lys(boc)-osu: Nα-Cbz-Nε-Boc-D-Lysine , is a derivative of the amino acid lysine. It is commonly used in laboratory settings, particularly in the synthesis of peptides and other complex molecules. The compound is characterized by the presence of two protective groups: the benzyloxycarbonyl (Cbz or Z) group and the tert-butoxycarbonyl (Boc) group, which help prevent unwanted side reactions during synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Lys(boc)-osu typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the α-amino group using the benzyloxycarbonyl (Cbz or Z) group. This is followed by the protection of the ε-amino group with the tert-butoxycarbonyl (Boc) group. The final product, this compound, is obtained through a series of purification steps.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Z-D-Lys(boc)-osu undergoes various chemical reactions, including:

Substitution Reactions: The protective groups (Cbz and Boc) can be selectively removed under specific conditions to allow further functionalization of the lysine residue.

Coupling Reactions: It is commonly used in peptide synthesis, where it couples with other amino acids to form peptide bonds.

Common Reagents and Conditions:

Deprotection Reagents: Trifluoroacetic acid (TFA) is often used to remove the Boc group, while hydrogenation or acidic conditions can remove the Cbz group.

Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and uronium salts like HATU are used for peptide bond formation.

Major Products Formed: The major products formed from reactions involving this compound are peptides and other complex molecules where lysine is a key component .

Aplicaciones Científicas De Investigación

Chemistry: Z-D-Lys(boc)-osu is widely used in the synthesis of peptides and proteins. It serves as a building block in the creation of complex peptide chains, which are essential for studying protein structure and function.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It is particularly useful in the synthesis of modified peptides that mimic natural substrates.

Medicine: The compound is used in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in the synthesis of therapeutic peptides and proteins.

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also employed in the synthesis of diagnostic peptides and other bioactive molecules.

Mecanismo De Acción

Mechanism: Z-D-Lys(boc)-osu exerts its effects through the formation of stable peptide bonds. The protective groups (Cbz and Boc) prevent unwanted side reactions during synthesis, allowing for the selective formation of peptide bonds.

Molecular Targets and Pathways: The compound targets the amino and carboxyl groups of lysine residues, facilitating the formation of peptide bonds. This process is crucial in the synthesis of peptides and proteins, which are involved in various biological pathways.

Comparación Con Compuestos Similares

Nα-Cbz-Nε-Boc-L-Lysine: Similar to Z-D-Lys(boc)-osu but with the L-isomer of lysine.

Nα-Fmoc-Nε-Boc-D-Lysine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Cbz group.

Nα-Cbz-Nε-Boc-D-Ornithine: Similar structure but with ornithine instead of lysine.

Uniqueness: this compound is unique due to its specific protective groups and the D-isomer of lysine. These features make it particularly useful in the synthesis of peptides that require selective protection and deprotection steps .

Actividad Biológica

Z-D-Lys(boc)-osu, also known as Nα-Z-Nε-Boc-D-lysine N-hydroxysuccinimide ester, is a derivative of the amino acid lysine that plays a significant role in peptide synthesis and biological applications. This compound features two protective groups: the tert-butyloxycarbonyl (Boc) group on the alpha-amino group and the benzyloxycarbonyl (Z) group on the epsilon-amino group. The N-hydroxysuccinimide (OSu) ester functionality allows for reactive amide bond formation, making it a valuable building block in solid-phase peptide synthesis (SPPS) and other biochemical applications.

- Molecular Formula: C20H33N3O8

- Molecular Weight: Approximately 477.51 g/mol

- CAS Number: 78603-23-3

This compound exhibits significant biological activity primarily through its interaction with histone deacetylases (HDACs). By modulating HDAC activity, this compound influences the acetylation status of lysine residues in proteins, which can affect various cellular processes such as gene expression, protein function, and cellular signaling pathways. This interaction has therapeutic implications in diseases where acetylation plays a critical role, including cancer and neurodegenerative disorders.

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-Boc-Lysine | 34404-36-9 | Basic lysine derivative with Boc protection only |

| Z-Lys-OH | 34404-36-8 | Lysine derivative without OSu activation |

| Boc-Ala-OSu | 34404-36-7 | Alanine derivative featuring similar protective groups |

| Boc-Gly-OSu | 34404-36-6 | Glycine derivative with OSu activation |

Uniqueness : this compound is distinguished by its dual protection strategy (Boc and Z) combined with the N-hydroxysuccinimide ester functionality, enhancing its effectiveness for peptide synthesis while maintaining stability during reactions.

Applications in Research

This compound has been utilized in various research applications:

- Peptide Synthesis : It serves as a crucial building block for synthesizing peptides due to its protective groups that allow for selective reactions.

- HDAC Inhibition Studies : Research indicates that compounds like this compound can specifically interact with HDACs, influencing their activity and potentially leading to therapeutic advancements in treating diseases linked to aberrant acetylation patterns.

- Biochemical Pathway Modulation : By altering HDAC activity, this compound can impact cellular processes such as differentiation, proliferation, and apoptosis.

Case Studies

- Histone Deacetylase Inhibition : A study demonstrated that this compound effectively inhibited HDAC activity in vitro, leading to increased acetylation of histones and altered gene expression profiles in cancer cell lines. This suggests potential applications in cancer therapy where HDAC inhibitors are of interest.

- Peptide Therapeutics Development : In another study, this compound was incorporated into peptide sequences designed to target specific receptors involved in metabolic regulation. The resulting peptides exhibited enhanced biological activity compared to their unmodified counterparts.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O8/c1-23(2,3)33-21(30)24-14-8-7-11-17(20(29)34-26-18(27)12-13-19(26)28)25-22(31)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFVVSXVXQRYFS-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.